molecular formula C19H26ClNO3 B6128651 methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate

methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate

Cat. No. B6128651
M. Wt: 351.9 g/mol
InChI Key: BSQDIEQUJSKTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of isoquinoline, which is a naturally occurring alkaloid found in a variety of plants. In recent years, methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate has gained attention for its potential as a research tool due to its unique properties and effects on biological systems.

Mechanism of Action

Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate works by inhibiting the reuptake of dopamine, which is a process by which dopamine is removed from the synapse and taken back into the presynaptic neuron. This results in increased levels of dopamine in the synapse, which can lead to enhanced neurotransmission and increased activity in dopaminergic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate are primarily related to its effects on dopamine neurotransmission. Increased dopamine levels can lead to enhanced motor activity, increased motivation, and altered reward processing. Additionally, methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate has been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate in lab experiments is its selectivity for dopamine reuptake inhibition. This allows for more precise manipulation of dopaminergic pathways and can lead to more accurate results in studies of dopamine-related disorders. However, one limitation of this compound is its potential for off-target effects on other neurotransmitter systems, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate. One area of focus could be the development of more selective dopamine reuptake inhibitors with fewer off-target effects. Additionally, this compound could be used in studies of the role of dopamine in addiction and substance abuse. Finally, research could be conducted on the potential therapeutic applications of methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Synthesis Methods

Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with cyclohexanone to form the intermediate 4-chloro-1-cyclohexenylamine. This intermediate is then reacted with methyl acrylate to form the final product, methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate.

Scientific Research Applications

Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate has been used in a variety of scientific research applications, particularly in the fields of neuroscience and pharmacology. One of the primary uses of this compound is as a tool for studying the effects of dopamine on the brain. Dopamine is a neurotransmitter that plays a critical role in a variety of physiological processes, including movement, motivation, and reward. Methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate has been shown to selectively inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect can be used to study the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

methyl 3-[1-(4-chlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3/c1-24-17(22)9-12-21-13-11-19(23)10-3-2-4-16(19)18(21)14-5-7-15(20)8-6-14/h5-8,16,18,23H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQDIEQUJSKTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC2(CCCCC2C1C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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